molecular formula C9H16O2 B13232304 2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid

2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid

Cat. No.: B13232304
M. Wt: 156.22 g/mol
InChI Key: TVNZVCOMDVZZLX-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclopropane ring substituted with a 2,2-dimethylpropyl group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylpropylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of ketones or carboxylates.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring’s strained structure can also participate in unique chemical transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Similar structure but lacks the 2,2-dimethylpropyl group.

    2,2-Dimethylcyclopropanecarboxylic acid: Similar but with different substitution patterns.

    Cyclopropane-1-carboxylic acid: Lacks the 2,2-dimethylpropyl group.

Uniqueness

2-(2,2-Dimethylpropyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-9(2,3)5-6-4-7(6)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

TVNZVCOMDVZZLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CC1C(=O)O

Origin of Product

United States

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